molecular formula C17H13ClFNO5 B14940476 ethyl 4-(2-chloro-4-fluorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

ethyl 4-(2-chloro-4-fluorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

Cat. No.: B14940476
M. Wt: 365.7 g/mol
InChI Key: JXBQJAXJXVFTPH-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloro-4-fluorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate is a complex organic compound with a unique structure that includes a pyrano[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-chloro-4-fluorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and esterification reactions. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chloro-4-fluorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl 4-(2-chloro-4-fluorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(2-chloro-4-fluorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano[3,2-c]pyridine derivatives and related heterocyclic compounds. Examples include:

Uniqueness

Ethyl 4-(2-chloro-4-fluorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate is unique due to its specific combination of functional groups and the pyrano[3,2-c]pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C17H13ClFNO5

Molecular Weight

365.7 g/mol

IUPAC Name

ethyl 4-(2-chloro-4-fluorophenyl)-2,5-dioxo-4,6-dihydro-3H-pyrano[3,2-c]pyridine-8-carboxylate

InChI

InChI=1S/C17H13ClFNO5/c1-2-24-17(23)11-7-20-16(22)14-10(6-13(21)25-15(11)14)9-4-3-8(19)5-12(9)18/h3-5,7,10H,2,6H2,1H3,(H,20,22)

InChI Key

JXBQJAXJXVFTPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C2=C1OC(=O)CC2C3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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